4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride: . This compound features a benzamide core with multiple functional groups, including acetyl, difluorobenzo[d]thiazole, and morpholinoethyl moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to first synthesize 4,6-difluorobenzo[d]thiazol-2-ylamine, which is then coupled with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is further reacted with 2-morpholinoethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, with rigorous quality control measures in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The acetyl group can be oxidized to form a carboxylic acid.
Reduction: : The difluorobenzo[d]thiazole moiety can be reduced to form a monofluorinated or non-fluorinated derivative.
Substitution: : The morpholinoethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides and electrophiles such as acyl chlorides are typically employed.
Major Products Formed
Oxidation: : 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide carboxylic acid.
Reduction: : 4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide or 4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: : It has shown promise as a potential inhibitor of certain enzymes or receptors, making it useful in biochemical research.
Medicine: : Its anti-inflammatory and analgesic properties have been explored, suggesting potential therapeutic uses.
Industry: : It can be used in the development of new materials or as a building block for more complex chemical products.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The acetyl group may play a role in modulating enzyme activity, while the difluorobenzo[d]thiazole and morpholinoethyl moieties may interact with biological targets to produce therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: : This compound differs in the substituent attached to the nitrogen atom.
4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide: : This compound has a different alkyl chain length between the morpholino group and the benzamide core.
These compounds share the core benzamide structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3S.ClH/c1-14(28)15-2-4-16(5-3-15)21(29)27(7-6-26-8-10-30-11-9-26)22-25-20-18(24)12-17(23)13-19(20)31-22;/h2-5,12-13H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDBWHVFJSGZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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